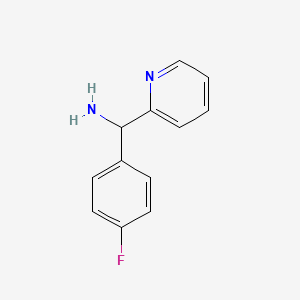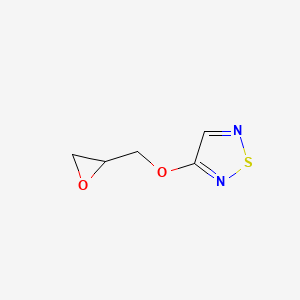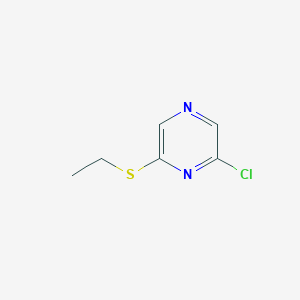
2-chloro-6-(ethylsulfanyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-(ethylsulfanyl)pyrazine is a chemical compound with the CAS Number: 1094842-83-7 . It has a molecular weight of 174.65 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2S/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antiviral Agents
Research on heterocyclic compounds containing sulfonamido moieties, including derivatives of pyrazine, has shown potential for antibacterial applications. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains, indicating a promising avenue for developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, certain pyrazine C-nucleosides have been synthesized and assessed for their antiviral activity, providing a framework for further exploration in antiviral drug development (Walker, Liu, Wise, Drach, & Townsend, 1998).
Antimycobacterial and Antifungal Applications
Studies involving nucleophilic substitution reactions on chloropyrazine derivatives have led to the synthesis of compounds with significant antimycobacterial and antifungal properties. These findings suggest potential uses in treating mycobacterial infections such as tuberculosis and in antifungal therapies (Křinková, Doležal, Hartl, Buchta, & Pour, 2002).
Coordination Polymers and Isomerism
The synthesis of coordination polymers using ligands derived from pyrazine has been explored, revealing insights into the structural isomerism and coordination geometries possible with these compounds. This research has implications for materials science, particularly in the development of novel polymeric materials with specific electronic or structural properties (Caradoc-Davies, Hanton, & Henderson, 2001).
Synthesis of Pyrazole Derivatives
The development of methods for synthesizing pyrazole derivatives from brominated and sulfanylated precursors has been investigated, highlighting the versatility of pyrazine derivatives in organic synthesis. These methods provide efficient routes to a variety of pyrazole compounds, which could have diverse applications in medicinal chemistry and drug development (Lassagne, Snégaroff, Roisnel, Nassar, & Mongin, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-ethylsulfanylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWHOVGCDJWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)

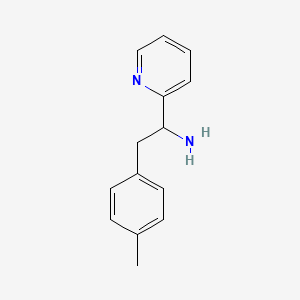
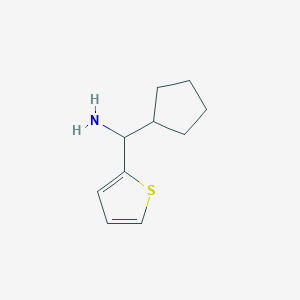
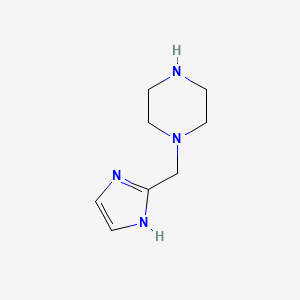
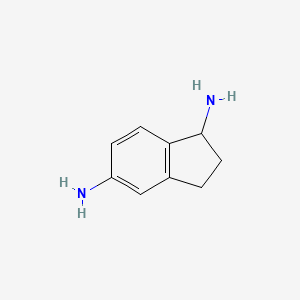

![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)
